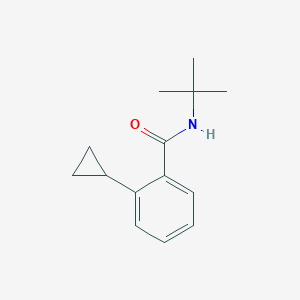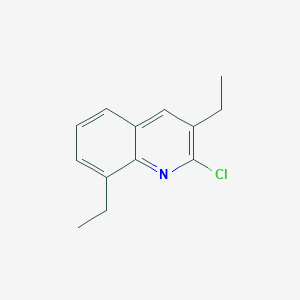![molecular formula C13H12N2O2 B15171664 methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate CAS No. 920009-90-1](/img/structure/B15171664.png)
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a chemical compound that features an imidazole ring attached to a benzoate ester via an ethenyl linkage. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethenyl Linkage Formation: The ethenyl linkage is introduced by reacting the imidazole derivative with an appropriate alkyne under mild conditions, often using a microwave-assisted protocol.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ethenyl linkage to an ethyl linkage.
Substitution: Formation of substituted benzoates and imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell division, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the ethenyl linkage.
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the methyl ester group.
Imidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is unique due to its specific combination of an imidazole ring, ethenyl linkage, and benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
920009-90-1 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15) |
InChI-Schlüssel |
DVAWXVQOWZQXFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)

![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
silane](/img/structure/B15171665.png)

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)

